Basicity and Lipophilicity Divergence vs. Positional Isomer 2,4‑Dimethylpentan‑3‑amine
2,2‑Dimethylpentan‑3‑amine exhibits a higher predicted pKa (10.92 ± 0.17) and a higher logP (2.03) compared to its positional isomer 2,4‑dimethylpentan‑3‑amine, which has a reported logP of 1.37 (ALOGPS) and a “very strong basic” description but no precise pKa in the same source [1]. The increased logP reflects the greater hydrophobic surface area imparted by the gem‑dimethyl group on the same carbon, which influences membrane permeability and partitioning in biological assays [2].
| Evidence Dimension | Lipophilicity (logP) and Basicity (pKa) |
|---|---|
| Target Compound Data | logP = 2.03; pKa (conjugate acid) = 10.92 ± 0.17 |
| Comparator Or Baseline | 2,4‑Dimethylpentan‑3‑amine (CAS 4083‑57‑2): logP = 1.37 (ALOGPS); pKa described as “very strong basic” (no exact value) |
| Quantified Difference | ΔlogP = +0.66 (target more lipophilic) |
| Conditions | Predicted values using ALOGPS and ChemAxon (logP); pKa predicted by Advanced Chemistry Development (ACD/Labs) software at 25 °C |
Why This Matters
In drug discovery and ADME profiling, a higher logP can translate to improved blood–brain barrier penetration or altered cellular uptake, making 2,2‑dimethylpentan‑3‑amine a preferable scaffold when increased hydrophobicity is required.
- [1] HMDB. 2,4-dimethylpentan-3-amine (HMDB0062667). Human Metabolome Database, 2023. View Source
- [2] ChemBase. 2,2-dimethylpentan-3-amine – Molecule 270755. Enamine Ltd. View Source
